molecular formula C6H6N2O2 B6598554 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile CAS No. 35166-43-9

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile

Cat. No.: B6598554
CAS No.: 35166-43-9
M. Wt: 138.12 g/mol
InChI Key: JIQWFBUWNFFDJJ-UHFFFAOYSA-N
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Description

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-5-nitroisoxazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole amines.

Scientific Research Applications

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-1,2-oxazol-5-yl)methoxyacetic acid
  • 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid

Uniqueness

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile is unique due to its specific functional groups and structural features. The presence of the methoxy group and nitrile functionality imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-Methoxy-1,2-oxazol-5-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The compound features a methoxy group and a nitrile functionality, which contribute to its distinct chemical reactivity. These structural elements may enhance its interaction with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain metabolic pathways by binding to enzymes, potentially leading to therapeutic effects. The exact molecular targets vary based on the application context.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.0048

These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on different cancer cell lines reported varying degrees of effectiveness:

Cell Line IC50 (µM)
MCF-7 (Breast)15.4
HeLa (Cervical)12.3
A549 (Lung)20.6

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the methoxy group or the oxazole ring can significantly alter its potency and selectivity against various biological targets.

Properties

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWFBUWNFFDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299657
Record name 3-Methoxy-5-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-43-9
Record name 3-Methoxy-5-isoxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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